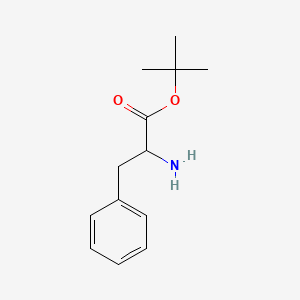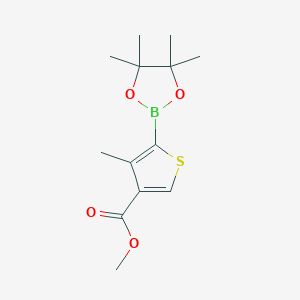
2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol
Overview
Description
“2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol” is a chemical compound with the molecular formula C14H12F2O2 . It has a molecular weight of 250.24 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(benzyloxy)-2,3-difluorophenyl)methanol . The InChI code is 1S/C14H12F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 .Physical and Chemical Properties Analysis
This compound has a storage temperature of 2-8°C .Scientific Research Applications
Mechanistic Insights into Lignin Model Compound Acidolysis
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insights into the chemical reactions and potential applications of structurally related compounds to 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol. The study highlights the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the acidolysis process, suggesting applications in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).
Biomass Conversion to Biofuels
The conversion of carbohydrate biomass feedstocks into hydroxylmethylfurfural (HMF), a key biorefining intermediate, is another area where related compounds find application. This process emphasizes the role of catalytic sites for the efficient conversion of hexose substrates to HMF, highlighting potential pathways for generating renewable fuels and chemicals from plant biomass (James et al., 2010).
Therapeutic Applications in Dentistry
A study on tyrosol and hydroxytyrosol, phenolic compounds with structural similarities, outlines their antioxidant, anti-inflammatory, and antitumor properties. While focused on dentistry applications, the research underscores the potential of chemically analogous compounds in medical and therapeutic fields, suggesting areas where this compound could be explored (Ramos et al., 2020).
Environmental Degradation and Safety
The microbial degradation of polyfluoroalkyl chemicals is a critical environmental issue. Research in this area provides insights into the environmental fate, degradation pathways, and the potential biodegradation of fluorinated compounds. This knowledge is essential for assessing the environmental impact and safety of new chemical entities, including those related to this compound (Liu & Avendaño, 2013).
Surfactants and Environmental Risk Assessments
A comprehensive review of major surfactant classes highlights the environmental safety, fate, and toxicity of these compounds. This research is pertinent to understanding the ecological impact of various chemicals, including potential applications of this compound in formulations that might have wide environmental dispersion (Cowan-Ellsberry et al., 2014).
Safety and Hazards
The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(2,3-difluoro-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKIMNSEQZEAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)






